molecular formula C22H25N5O4S B10775639 N-(2-Isopropoxy-3-(4-Methylpiperazine-1-Carbonyl)phenyl)-4-Oxo-3,4-Dihydrothieno[3,2-D]pyrimidine-7-Carboxamide

N-(2-Isopropoxy-3-(4-Methylpiperazine-1-Carbonyl)phenyl)-4-Oxo-3,4-Dihydrothieno[3,2-D]pyrimidine-7-Carboxamide

Cat. No.: B10775639
M. Wt: 455.5 g/mol
InChI Key: MJJJFOLDERHCND-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Compound 12 involves several organic synthesis techniques. The specific synthetic routes and reaction conditions are detailed in the original research publication . Generally, the preparation of such compounds includes steps like chemical reactions, catalytic reactions, and purification processes. Industrial production methods would likely involve scaling up these laboratory procedures while ensuring safety and efficiency .

Chemical Reactions Analysis

Compound 12 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Compound 12 has several scientific research applications:

Comparison with Similar Compounds

Compound 12 is unique due to its high selectivity and potency as a TAK1 inhibitor. Similar compounds include other TAK1 inhibitors developed through structure-based drug design programs. These compounds may share structural similarities but differ in their pharmacokinetic properties and biological activities .

References

Properties

Molecular Formula

C22H25N5O4S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[3-(4-methylpiperazine-1-carbonyl)-2-propan-2-yloxyphenyl]-4-oxo-3H-thieno[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H25N5O4S/c1-13(2)31-18-14(22(30)27-9-7-26(3)8-10-27)5-4-6-16(18)25-20(28)15-11-32-19-17(15)23-12-24-21(19)29/h4-6,11-13H,7-10H2,1-3H3,(H,25,28)(H,23,24,29)

InChI Key

MJJJFOLDERHCND-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1NC(=O)C2=CSC3=C2N=CNC3=O)C(=O)N4CCN(CC4)C

Origin of Product

United States

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